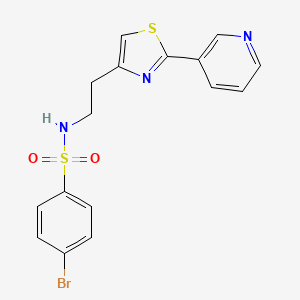

4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

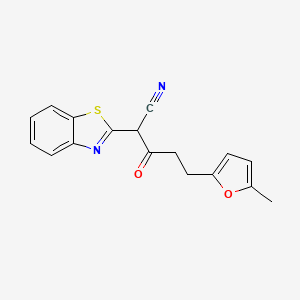

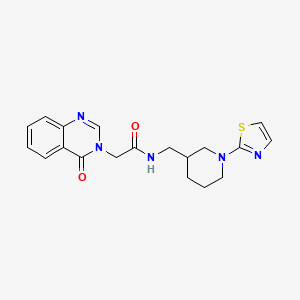

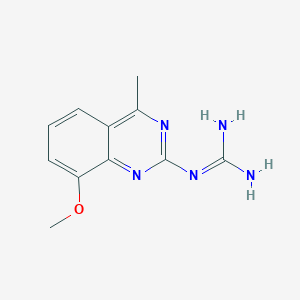

Synthesis Analysis

The synthesis of this compound has been described in the literature . The compound was synthesized with a yield of 65%. The 1H-NMR and 13C-NMR data were provided, which are essential for confirming the structure of the synthesized compound .Molecular Structure Analysis

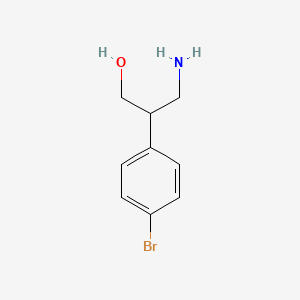

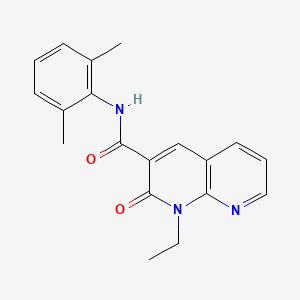

The molecular structure of this compound can be analyzed using its NMR data. The 1H-NMR data shows the presence of aromatic protons (ArH), a proton on the thiazole ring (CH of thiazole), and protons on the amide group (–CONH) and the ethyl group (CH2) . The 13C-NMR data shows the presence of carbon atoms in the aromatic nucleus, the thiazole ring, and the amide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the provided NMR data . The compound is likely to be a solid at room temperature, given its molecular weight and the presence of multiple aromatic rings. The compound’s solubility could not be determined from the available information.Scientific Research Applications

- Pyrazolo[3,4-b]pyridines have attracted attention due to their potential as anticancer agents. Researchers have investigated their effects on various cancer cell lines, including leukemia, breast cancer, and lung cancer. The compound’s structural features may contribute to its cytotoxicity against cancer cells .

- Some pyrazolo[3,4-b]pyridines exhibit selective inhibition of bromodomains (BDs), which are involved in epigenetic regulation. BD inhibitors have therapeutic potential in cancer and other diseases. Further studies could explore the specific BD targets affected by this compound .

- Certain pyrazolo[3,4-b]pyridines have demonstrated anti-inflammatory properties. Investigating the anti-inflammatory effects of our compound could provide insights into its potential clinical applications .

- Assessing the metabolic stability of this compound is crucial for drug development. In vitro studies can evaluate its stability under physiological conditions. Additionally, its safety profile—especially its selectivity toward cancer cells—should be explored .

- Researchers can systematically modify the substituents on the pyrazolo[3,4-b]pyridine scaffold to understand the SAR. By synthesizing analogs and evaluating their biological activities, scientists can optimize the compound for specific targets .

- Molecular docking simulations can predict the binding interactions between our compound and relevant protein targets. These studies can guide further experimental work and provide insights into its mechanism of action .

Anticancer Properties

Bromodomain Inhibition

Anti-Inflammatory Activity

Metabolic Stability and Safety Profile

Structure-Activity Relationship (SAR)

Computational Modeling and Docking Studies

Future Directions

The future directions for research on this compound could include exploring its biological activities, given that compounds containing the thiazole ring have been reported to exhibit a broad range of such activities . Additionally, further studies could be conducted to optimize the synthesis of this compound and to explore its potential applications in various fields.

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazole and imidazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Thiazole and imidazole derivatives, which share structural similarities with this compound, have been reported to affect a variety of biochemical pathways . These pathways include those involved in inflammation, oxidative stress, cell proliferation, and microbial growth.

Pharmacokinetics

Thiazole compounds are generally known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

Similar compounds have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

It is known that factors such as temperature, ph, and the presence of other substances can influence the stability and activity of chemical compounds .

properties

IUPAC Name |

4-bromo-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3O2S2/c17-13-3-5-15(6-4-13)24(21,22)19-9-7-14-11-23-16(20-14)12-2-1-8-18-10-12/h1-6,8,10-11,19H,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYHYXMWBMCAPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethenylsulfonyl-N-(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2517024.png)

![{2-[(4-Chlorophenyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl}acetic acid](/img/structure/B2517026.png)

![N-(3-chlorobenzyl)-4-(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)benzamide](/img/structure/B2517029.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2517032.png)

![1-[Bis(4-fluorophenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2517033.png)

![7-(4-chlorophenyl)-1-methyl-3-pentyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2517042.png)